molecular formula C19H28N2O B5034268 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5034268
M. Wt: 300.4 g/mol
InChI Key: DJJWAEWMCASGGY-UHFFFAOYSA-N
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Description

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hexyl chain linked to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,6-dimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base.

    Formation of 2,6-dimethylphenoxyhexyl bromide: This intermediate is prepared by reacting 2,6-dimethylphenol with 1,6-dibromohexane under basic conditions.

    Synthesis of this compound: The final compound is obtained by reacting 2,6-dimethylphenoxyhexyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(2,6-dimethylphenoxy)hexyl]morpholine: Similar structure but contains a morpholine ring instead of a pyrazole ring.

    1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine: Contains a pyrrolidine ring and a different substitution pattern on the phenoxy group.

Uniqueness

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a dimethylphenoxyhexyl chain

Properties

IUPAC Name

4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-10-9-11-15(2)19(14)22-13-8-6-5-7-12-18-16(3)20-21-17(18)4/h9-11H,5-8,12-13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJWAEWMCASGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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